1,3-Dimethylbutyl butyrate

Catalog No.
S12778400
CAS No.
5332-88-7
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylbutyl butyrate

CAS Number

5332-88-7

Product Name

1,3-Dimethylbutyl butyrate

IUPAC Name

4-methylpentan-2-yl butanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-5-6-10(11)12-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

YKIZNXWSYATKON-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)CC(C)C

1,3-Dimethylbutyl butyrate is an organic compound classified as an ester, characterized by its molecular formula C8H16O2C_8H_{16}O_2 and a molecular weight of approximately 144.21 g/mol. This compound appears as a colorless liquid with a pleasant fruity odor, making it suitable for various applications in the fragrance and flavor industries. The structure of 1,3-Dimethylbutyl butyrate features a branched carbon chain, which significantly influences its chemical behavior and physical properties.

  • Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1,3-Dimethylbutanol and butyric acid.
  • Oxidation: It can undergo oxidation using strong oxidizing agents (e.g., potassium permanganate) to produce corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert this ester to its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur, where the butyrate group is replaced by various nucleophiles, such as halides or amines.

These reactions highlight the versatility of 1,3-Dimethylbutyl butyrate in organic synthesis and industrial applications.

The synthesis of 1,3-Dimethylbutyl butyrate typically involves the esterification process. This can be achieved through:

  • Esterification Reaction: Reacting 1,3-Dimethylbutanol with butyric acid or butyric anhydride in the presence of a catalyst (commonly sulfuric acid) at elevated temperatures (60-80°C). The reaction is maintained for several hours to ensure complete conversion.
  • Continuous Processes: In industrial settings, continuous processes are often employed to optimize yield and purity.

This method is scalable for both laboratory and industrial production.

1,3-Dimethylbutyl butyrate has several notable applications:

  • Fragrance Industry: Used as a fragrance ingredient due to its pleasant fruity aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Solvent: Acts as a solvent in various chemical processes and formulations.

These applications leverage the compound's unique sensory properties and chemical stability.

Interaction studies involving 1,3-Dimethylbutyl butyrate primarily focus on its reactivity with biological systems and other chemicals. Research on esters indicates that they can exhibit varying degrees of toxicity depending on their structure. For instance:

  • Toxicity: Inhalation or skin contact may lead to irritation; thus, safety measures are recommended when handling this compound.
  • Environmental Interactions: Its volatility and solubility characteristics suggest that it may behave differently in various environmental conditions.

Further studies are necessary to fully understand its interactions within biological systems.

Several compounds share structural similarities with 1,3-Dimethylbutyl butyrate. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Methylisoamyl acetateC7H14O2C_7H_{14}O_2One less carbon; often used in flavoring
Sec-hexyl acetateC8H16O2C_8H_{16}O_2Similar formula; different branching; used as solvent
Ethyl hexanoateC8H16O2C_8H_{16}O_2Ethyl group instead of dimethyl; used in flavorings
Butyl acetateC6H12O2C_6H_{12}O_2Higher boiling point; used as solvent

The uniqueness of 1,3-Dimethylbutyl butyrate lies in its specific branching structure, which provides a balance between volatility and stability. This makes it particularly suitable for applications requiring both solubility and low toxicity while maintaining a pleasant odor profile that distinguishes it from many other esters.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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